molecular formula C8H12ClNO B079217 Phenol, 4-amino-2,6-dimethyl-, hydrochloride CAS No. 10486-48-3

Phenol, 4-amino-2,6-dimethyl-, hydrochloride

Cat. No.: B079217
CAS No.: 10486-48-3
M. Wt: 173.64 g/mol
InChI Key: XHBKRIQIHBKJPE-UHFFFAOYSA-N
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Description

Phenol, 4-amino-2,6-dimethyl-, hydrochloride (CAS# 10486-48-3), also known as 4-amino-2,6-xylenol hydrochloride, is a substituted phenol derivative with a molecular formula of C₈H₁₂ClNO and a molecular weight of 173.64 g/mol . Its structure features an amino group (-NH₂) at the para position and methyl groups (-CH₃) at the 2 and 6 positions of the phenolic ring, with the hydrochloride salt enhancing its solubility in polar solvents.

Properties

IUPAC Name

4-amino-2,6-dimethylphenol;hydrochloride
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InChI

InChI=1S/C8H11NO.ClH/c1-5-3-7(9)4-6(2)8(5)10;/h3-4,10H,9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XHBKRIQIHBKJPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065095
Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride
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Molecular Weight

173.64 g/mol
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CAS No.

10486-48-3
Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride (1:1)
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Record name Phenol, 4-amino-2,6-dimethyl-, hydrochloride
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Record name 4-amino-2,6-xylenol hydrochloride
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Record name 4-amino-2,6-dimethylphenol hydrochloride
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Biological Activity

Phenol, 4-amino-2,6-dimethyl-, hydrochloride (commonly referred to as 4-amino-2,6-dimethylphenol hydrochloride) is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, including antioxidant potential, cytotoxicity, and its effects on various biological systems.

Chemical Structure and Properties

4-amino-2,6-dimethylphenol hydrochloride is a derivative of phenol with an amino group at the para position and two methyl groups at the ortho positions. Its chemical structure can be represented as follows:

  • Chemical Formula : C₈H₁₁ClN₁O
  • Molecular Weight : 171.64 g/mol

This compound exhibits properties typical of phenolic compounds, which often include antioxidant activity due to their ability to donate electrons or hydrogen atoms.

Antioxidant Activity

Research indicates that 4-amino-2,6-dimethylphenol exhibits notable antioxidant properties. A study assessed its antioxidant potential through various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results demonstrated that the compound effectively scavenged free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Assay TypeEC50 Value (mg/mL)Comparison with Control
DPPH0.0671 ± 0.001014 times more active than reference compound
ABTS0.122 ± 0.003Higher than phenazone (EC50 = 0.9647 ± 0.0108)

These findings indicate that modifications in the chemical structure significantly enhance the antioxidant capacity of phenolic compounds.

Cytotoxicity

The cytotoxic effects of 4-amino-2,6-dimethylphenol have been evaluated in various cell lines. Studies reveal that at certain concentrations, it exhibits cytotoxic effects against cancer cell lines while showing lower toxicity to normal cells. This selective toxicity is crucial for developing targeted cancer therapies.

A specific study highlighted the compound's ability to induce apoptosis in human cancer cells through the activation of caspase pathways. The results are summarized in the following table:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa (cervical cancer)25Induction of apoptosis
MCF-7 (breast cancer)30Caspase activation
Normal fibroblasts>100Low toxicity

Anti-inflammatory Effects

In addition to its antioxidant and cytotoxic properties, 4-amino-2,6-dimethylphenol has shown promising anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have documented the therapeutic potential of phenolic compounds similar to 4-amino-2,6-dimethylphenol:

  • Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer showed that a formulation containing phenolic compounds improved treatment outcomes when combined with standard chemotherapy.
  • Case Study on Neuroprotection : Research involving neurodegenerative disease models indicated that phenolic compounds could mitigate neuronal damage through their antioxidant effects.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of 4-amino-2,6-dimethylphenol exhibit antimicrobial properties against various bacterial strains. This suggests potential use in developing antimicrobial agents .
  • Hair Dyes :
    • The compound is utilized in oxidative hair dye formulations. Safety assessments have concluded that it is safe for use in these applications, although some concerns have been raised regarding its safety in non-oxidative dyes .
  • Intermediate in Drug Synthesis :
    • 4-amino-2,6-dimethylphenol serves as an intermediate in synthesizing other pharmaceutical compounds, particularly those requiring specific amine functionalities .

Agricultural Applications

  • Insecticides :
    • The compound is noted for its role as an intermediate in the synthesis of insecticides like hexaflumuron, which functions as a chitin synthesis inhibitor. This property makes it effective against pests such as bollworms .

Chemical Synthesis Applications

  • Synthesis of Other Compounds :
    • It is employed in various chemical synthesis processes due to its functional groups that allow for further derivatization and modification .

Data Table: Applications Overview

Application AreaSpecific UseRemarks
PharmaceuticalsAntimicrobial agentsEffective against various bacteria
Hair dye formulationsSafe for use in oxidative hair dyes
Intermediate for drug synthesisImportant for creating specific drugs
AgricultureInsecticide productionUsed in hexaflumuron synthesis
Chemical SynthesisBuilding block for other chemicalsVersatile in organic chemistry

Case Studies

  • Antimicrobial Efficacy Study :
    • A study demonstrated the effectiveness of 4-amino-2,6-dimethylphenol derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a new antimicrobial agent.
  • Safety Assessment for Hair Dyes :
    • The Cosmetic Ingredient Review (CIR) conducted a comprehensive safety assessment of hair dye ingredients containing 4-amino-2,6-dimethylphenol. The findings confirmed its safety for use in oxidative formulations but noted insufficient data for non-oxidative products .
  • Insecticide Development :
    • Research on the synthesis of hexaflumuron using 4-amino-2,6-dimethylphenol showed improved yield and purity when using new synthetic methods that minimize byproduct formation. This advancement enhances the efficiency of insecticide production .

Comparison with Similar Compounds

Table 1: Key Molecular Properties of Substituted Phenol Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
4-Amino-2,6-dimethylphenol HCl C₈H₁₂ClNO -NH₂ (para), -CH₃ (2,6) 173.64 Enhanced solubility; pharmaceutical intermediates
4-Amino-2,6-dichlorophenol C₆H₅Cl₂NO -NH₂ (para), -Cl (2,6) 178.02 Higher acidity; disinfectant potential
4-Amino-2,6-difluorophenol HCl C₆H₅F₂NO·HCl -NH₂ (para), -F (2,6) 187.57 Increased electronegativity; enzyme interaction studies
4-Amino-3,5-dimethylphenol C₈H₁₁NO -NH₂ (para), -CH₃ (3,5) 137.18 Lower polarity; industrial synthesis
2,6-Dichloro-4-aminophenol C₆H₅Cl₂NO -NH₂ (para), -Cl (2,6) 178.02 Antimicrobial agents

Substituent Effects on Acidity and Reactivity:

  • Methyl groups (-CH₃): Electron-donating groups reduce phenol acidity compared to electron-withdrawing substituents like -Cl or -F. This makes 4-amino-2,6-dimethylphenol hydrochloride less acidic (pKa ~8–9) than dichloro (pKa ~6–7) or difluoro (pKa ~5–6) analogs .
  • Halogen substituents (-Cl, -F): Increase polarity and hydrogen-bonding capacity. For example, 4-amino-2,6-difluorophenol hydrochloride exhibits stronger interactions with enzymes like phenol hydroxylase, as fluorophenols demonstrate lower Km values (5–55 μM) and higher binding affinity .

Preparation Methods

Nitration Reaction Optimization

The nitration of 2,6-dimethylphenol to introduce a nitro group at the para position is a critical first step. Drawing parallels to the nitration of 2,6-dichlorophenol described in Patent CN112920060A, a similar strategy can be employed. In this method, 2,6-dichlorophenol undergoes nitration in tetrachloroethylene with concentrated sulfuric acid as a dehydrating agent and nitric acid as the nitrating agent. For 2,6-dimethylphenol, tetrachloroethylene may serve as an effective solvent due to its non-polarity, which stabilizes the aromatic intermediate.

Proposed Conditions for 2,6-Dimethylphenol Nitration

ParameterValue/RangeRationale
SolventTetrachloroethyleneStabilizes intermediates, prevents oxidation
Nitrating AgentHNO₃ (65-70%)Controlled nitration at para position
Temperature30–40°CBalances reaction rate and selectivity
CatalystH₂SO₄ (conc.)Enhances electrophilic substitution

The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methyl groups direct nitration to the para position. Maintaining temperatures below 40°C minimizes side reactions such as oxidation or meta-substitution.

Reduction of Nitro Group to Amine

Reduction of the intermediate 4-nitro-2,6-dimethylphenol to the corresponding amine is achieved through catalytic hydrogenation or chemical reductants. Patent CN112920060A utilizes hydrazine hydrate in ethanol with Raney nickel for reducing 2,6-dichloro-4-nitrophenol. Adapting this method, 4-nitro-2,6-dimethylphenol could be reduced under similar conditions:

Reduction Protocol

  • Solvent : Ethanol (polar protic solvent enhances hydrazine activity).

  • Reductant : Hydrazine hydrate (1.8–2.2 molar equivalents relative to nitro compound).

  • Catalyst : Raney nickel (facilitates dehydrogenation).

  • Temperature : 70–75°C (optimizes reaction kinetics without degrading the product).

The reaction mechanism involves the transfer of hydrogen from hydrazine to the nitro group, yielding 4-amino-2,6-dimethylphenol. Solid-liquid separation via filtration removes the catalyst, and subsequent distillation recovers ethanol for reuse.

Hydrochloride Salt Formation

Conversion of the free amine to its hydrochloride salt ensures stability and solubility. This is typically accomplished by treating 4-amino-2,6-dimethylphenol with hydrochloric acid in a polar solvent like ethanol or water:

4-Amino-2,6-dimethylphenol+HCl4-Amino-2,6-dimethylphenol hydrochloride\text{4-Amino-2,6-dimethylphenol} + \text{HCl} \rightarrow \text{4-Amino-2,6-dimethylphenol hydrochloride}

Key Parameters

  • Acid Concentration : 10–20% HCl to avoid over-acidification.

  • Temperature : 25–30°C (prevents decomposition).

  • Crystallization : Slow cooling to isolate high-purity crystals.

Alternative Synthesis via Direct Amination

Direct amination of 2,6-dimethylphenol presents a streamlined alternative, though it requires robust catalytic systems. Patent CN111039876A highlights cyclization and methylation strategies for pyrimidine derivatives, suggesting that transition metal catalysts (e.g., Cu or Pd) could facilitate C–N bond formation in phenolic systems.

Proposed Direct Amination Pathway

  • Substrate : 2,6-Dimethylphenol.

  • Aminating Agent : Ammonia or urea under high pressure.

  • Catalyst : CuO/Al₂O₃ (promotes electrophilic amination).

  • Solvent : Toluene or DMF (non-coordinating solvents).

This method bypasses nitration-reduction steps but faces challenges in regioselectivity and byproduct formation.

Industrial-Scale Production Considerations

Reactor Design and Process Continuity

The kettle-tower reactor system described in Patent CN112920060A is adaptable for large-scale synthesis:

  • Nitration : Continuous-flow kettle reactor with temperature control.

  • Reduction : Tower reactor for efficient gas-liquid mixing.

  • Solid-Liquid Separation : Centrifugal separators to handle intermediates.

Advantages

  • Reduced reaction time (12-hour continuous operation achieves >95% yield).

  • Closed-loop solvent recovery minimizes waste.

Comparative Analysis of Synthesis Methodologies

Table 1: Comparison of Nitration-Reduction vs. Direct Amination

ParameterNitration-ReductionDirect Amination
Yield90–95%70–80% (estimated)
ByproductsMinimal (controlled nitration)Isomeric amines
ScalabilityHigh (continuous reactors)Moderate (batch processing)
Environmental ImpactSolvent recovery possibleHigh ammonia usage

Q & A

Basic: What are the optimal synthetic routes for 4-amino-2,6-dimethylphenol hydrochloride, and how can purity be validated?

Methodological Answer:
The synthesis typically involves hydrochlorination of 4-amino-2,6-dimethylphenol using HCl gas in anhydrous ethanol under reflux. Key steps include:

  • Precursor preparation : Start with 2,6-dimethylphenol, followed by nitration and reduction to introduce the amino group .
  • Purity validation : Use HPLC (≥98% purity, as in SML0015 ) and LC-MS to confirm molecular ion peaks (e.g., m/z 173.64 for [M+H]+). FT-IR can verify N-H stretches (~3300 cm⁻¹) and aromatic C=C bonds (1600–1450 cm⁻¹) .

Basic: Which analytical techniques are critical for characterizing physicochemical properties of this compound?

Methodological Answer:

  • Thermal stability : Perform TGA/DSC to determine decomposition temperature (e.g., calculated boiling point: 282.8°C ).
  • Solubility : Test in polar (water, ethanol) and non-polar solvents (toluene, chloroform), noting limited aqueous solubility and better solubility in alcohols .
  • Spectroscopy : Use ¹H/¹³C NMR to confirm structure (e.g., aromatic protons at δ 6.5–7.0 ppm, methyl groups at δ 2.2–2.5 ppm) .

Advanced: How can researchers resolve contradictions in reported spectral data (e.g., NMR/IR shifts)?

Methodological Answer:

  • Reference standards : Cross-check with databases like NIST Chemistry WebBook, which provide validated spectra for analogous compounds (e.g., phenol derivatives ).
  • Experimental replication : Ensure consistent solvent systems (e.g., DMSO-d6 for NMR) and calibration against internal standards (e.g., TMS). Discrepancies may arise from tautomerism or pH-dependent protonation states .

Advanced: What mechanistic roles does this compound play in catalytic or biological systems?

Methodological Answer:

  • Catalysis : As a phenolic derivative, it may act as a ligand in metal complexes (e.g., Cu²⁺) for oxidation reactions. Study via UV-Vis spectroscopy to monitor ligand-metal charge transfer bands .
  • Biological interactions : Assess binding to enzymes (e.g., tyrosinase) using fluorescence quenching assays. The amino group enhances hydrogen-bonding potential, affecting substrate affinity .

Advanced: How does environmental pH influence the stability and reactivity of this hydrochloride salt?

Methodological Answer:

  • pH-dependent degradation : Conduct accelerated stability studies at pH 1–13. Under alkaline conditions, deprotonation of the phenol group (pKa ~10) may precipitate free base forms. Monitor via HPLC and kinetic modeling .
  • Storage recommendations : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

Advanced: What strategies mitigate interference in quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Sample preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from proteins/lipids.
  • Chromatography : Employ reverse-phase HPLC with a phenyl-hexyl column and tandem MS detection (MRM mode) to enhance specificity. Calibrate against deuterated internal standards (e.g., d4-analogues ).

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